4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester
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Overview
Description
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a heterocyclic compound with a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves cyclative condensation reactions. One common method includes the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3 followed by Suzuki−Miyaura arylation is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents and Suzuki−Miyaura coupling conditions are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester has several scientific research applications:
Bioorganic Chemistry: The compound is used in the development of fluorescent sensors and labeling agents due to its fluorescent properties.
Catalysis: It is employed as a scaffold in the design of catalysts for various organic reactions.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can engage in π-stacking interactions and chelation with metal ions, which are crucial for its biological activities . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-quinolizine derivatives
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings
Uniqueness
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical properties. Its ability to form stable π-stacking interactions and chelate metal ions sets it apart from other similar compounds .
Properties
CAS No. |
50609-59-1 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-9-8-13-10-5-3-4-6-14(10)12(9)16/h3-6,8H,2,7H2,1H3 |
InChI Key |
YGTOZAFCXGHMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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